molecular formula C5H5NO3 B13296773 [(Prop-2-yn-1-yl)carbamoyl]formic acid

[(Prop-2-yn-1-yl)carbamoyl]formic acid

Cat. No.: B13296773
M. Wt: 127.10 g/mol
InChI Key: TYOOIDURYVDUAA-UHFFFAOYSA-N
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Description

[(Prop-2-yn-1-yl)carbamoyl]formic acid is a chemical compound with the molecular formula C₅H₅NO₃ It is known for its unique structure, which includes a prop-2-yn-1-yl group attached to a carbamoyl formic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Prop-2-yn-1-yl)carbamoyl]formic acid typically involves the reaction of prop-2-yn-1-amine with formic acid derivatives under controlled conditions. One common method includes the use of formic acid and a dehydrating agent to facilitate the formation of the carbamoyl group. The reaction is usually carried out under mild conditions to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(Prop-2-yn-1-yl)carbamoyl]formic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from reactions of this compound include substituted carbamoyl derivatives, amines, and oxides, depending on the type of reaction and reagents used.

Scientific Research Applications

[(Prop-2-yn-1-yl)carbamoyl]formic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(Prop-2-yn-1-yl)carbamoyl]formic acid involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways . These ROS play a crucial role in its biological activities, including cytotoxic effects on cancer cells.

Comparison with Similar Compounds

[(Prop-2-yn-1-yl)carbamoyl]formic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

2-oxo-2-(prop-2-ynylamino)acetic acid

InChI

InChI=1S/C5H5NO3/c1-2-3-6-4(7)5(8)9/h1H,3H2,(H,6,7)(H,8,9)

InChI Key

TYOOIDURYVDUAA-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C(=O)O

Origin of Product

United States

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